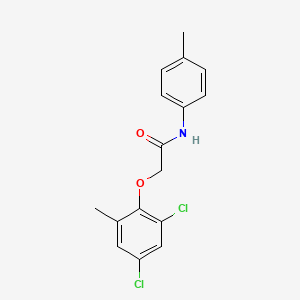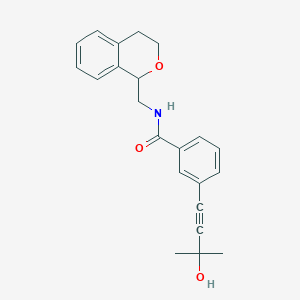![molecular formula C15H21N3OS B3921349 N,1-dimethyl-N-[(3-methyl-2-thienyl)methyl]-3-propyl-1H-pyrazole-5-carboxamide](/img/structure/B3921349.png)
N,1-dimethyl-N-[(3-methyl-2-thienyl)methyl]-3-propyl-1H-pyrazole-5-carboxamide
Übersicht
Beschreibung
N,1-dimethyl-N-[(3-methyl-2-thienyl)methyl]-3-propyl-1H-pyrazole-5-carboxamide, also known as SR141716A or Rimonabant, is a synthetic cannabinoid receptor antagonist. It was first synthesized in the 1990s and has since been extensively studied for its potential therapeutic applications.
Wirkmechanismus
N,1-dimethyl-N-[(3-methyl-2-thienyl)methyl]-3-propyl-1H-pyrazole-5-carboxamide acts as an antagonist of the cannabinoid receptor type 1 (CB1), which is primarily found in the central nervous system. By blocking the activation of CB1 receptors by endogenous cannabinoids such as anandamide and 2-arachidonoylglycerol, this compound can modulate a variety of physiological processes, including appetite, pain, and mood.
Biochemical and Physiological Effects
The effects of this compound on the body are complex and varied, depending on the specific physiological system being targeted. In general, however, the compound has been shown to decrease food intake and body weight, reduce the rewarding effects of drugs of abuse, and improve cognitive function in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N,1-dimethyl-N-[(3-methyl-2-thienyl)methyl]-3-propyl-1H-pyrazole-5-carboxamide in laboratory experiments is its high selectivity for the CB1 receptor, which allows for more precise modulation of the endocannabinoid system. However, the compound can also have off-target effects on other receptors and signaling pathways, which can complicate data interpretation. Additionally, the potential for adverse effects on the cardiovascular system and other physiological processes must be carefully considered when using this compound in animal models.
Zukünftige Richtungen
There are many potential future directions for research on N,1-dimethyl-N-[(3-methyl-2-thienyl)methyl]-3-propyl-1H-pyrazole-5-carboxamide and related compounds. Some possible areas of focus include:
- Investigating the effects of this compound on other physiological systems, such as the immune system and the gastrointestinal tract.
- Developing more selective CB1 receptor antagonists with fewer off-target effects.
- Exploring the potential use of CB1 receptor antagonists in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
- Investigating the role of the endocannabinoid system in the regulation of mood and emotion, and the potential use of CB1 receptor antagonists in the treatment of mood disorders such as depression and anxiety.
Conclusion
This compound is a synthetic cannabinoid receptor antagonist that has been extensively studied for its potential therapeutic applications. While the compound has shown promise in a variety of areas, further research is needed to fully understand its effects on the body and to develop more selective and effective CB1 receptor antagonists.
Wissenschaftliche Forschungsanwendungen
N,1-dimethyl-N-[(3-methyl-2-thienyl)methyl]-3-propyl-1H-pyrazole-5-carboxamide has been studied for its potential therapeutic applications in a variety of areas, including obesity, addiction, and neurodegenerative diseases. In particular, it has been shown to decrease food intake and body weight in animal models of obesity, as well as reduce drug-seeking behavior in models of addiction.
Eigenschaften
IUPAC Name |
N,2-dimethyl-N-[(3-methylthiophen-2-yl)methyl]-5-propylpyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3OS/c1-5-6-12-9-13(18(4)16-12)15(19)17(3)10-14-11(2)7-8-20-14/h7-9H,5-6,10H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXJFAOSFEGDUDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN(C(=C1)C(=O)N(C)CC2=C(C=CS2)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![methyl 2-[3-(1,3-benzodioxol-5-yl)-2-propen-1-ylidene]hydrazinecarboxylate](/img/structure/B3921278.png)
![7-(2,3-dimethoxybenzyl)-2-[3-(5-methyl-4H-1,2,4-triazol-3-yl)propanoyl]-2,7-diazaspiro[4.5]decane](/img/structure/B3921286.png)
![1-{2-[3-isobutyl-1-(3-methylphenyl)-1H-1,2,4-triazol-5-yl]ethyl}pyrimidine-2,4(1H,3H)-dione](/img/structure/B3921293.png)
![3-{1-[3-(1H-indol-3-yl)propanoyl]-4-piperidinyl}-N-(tetrahydro-2-furanylmethyl)propanamide](/img/structure/B3921296.png)
![4-{[2-(ethylsulfonyl)-1-(3-phenylpropyl)-1H-imidazol-5-yl]methyl}-3,3-dimethyl-2-piperazinone](/img/structure/B3921301.png)
![N-[5-fluoro-2-(1H-pyrazol-1-yl)benzyl]-1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)ethanamine](/img/structure/B3921302.png)
![5-imino-6-(3-nitrobenzylidene)-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B3921309.png)
![N-(1-cyclohexyl-3-methyl-1H-pyrazol-5-yl)-2-[3-(4-methyl-1,3-thiazol-5-yl)-1H-pyrazol-1-yl]acetamide](/img/structure/B3921315.png)
![5-[(2-cyclopropyl-1,3-benzoxazol-6-yl)carbonyl]-10-methoxy-3,4,5,6-tetrahydro-2H-1,5-benzoxazocine](/img/structure/B3921322.png)

![4-{2-[(allylamino)carbonothioyl]carbonohydrazonoyl}-2-methoxyphenyl 2-thiophenecarboxylate](/img/structure/B3921347.png)

![N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-2-(2-oxo-1,3-oxazolidin-3-yl)-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B3921357.png)
![(3S)-1-{[2-[(2,2-dimethylpropyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-3-pyrrolidinol](/img/structure/B3921366.png)